[3-(4-Chlorophenyl)oxetan-3-YL]methanamine

WDR91 SPR KD

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine is a 3,3-disubstituted oxetane building block featuring a 4-chlorophenyl substituent and a primary amine (methanamine) group (C₁₀H₁₂ClNO, MW 197.66 g/mol). It belongs to the oxetan-3-ylmethanamine class, which has gained prominence in medicinal chemistry for its ability to modulate key physicochemical properties such as lipophilicity, aqueous solubility, metabolic stability, and conformational preference when incorporated into lead compounds.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 1260672-85-2
Cat. No. B3031019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Chlorophenyl)oxetan-3-YL]methanamine
CAS1260672-85-2
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESC1C(CO1)(CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
InChIKeyQELDBUQHLAHJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(4-Chlorophenyl)oxetan-3-YL]methanamine (CAS 1260672-85-2): A Key Building Block for Drug Discovery


[3-(4-Chlorophenyl)oxetan-3-YL]methanamine is a 3,3-disubstituted oxetane building block featuring a 4-chlorophenyl substituent and a primary amine (methanamine) group (C₁₀H₁₂ClNO, MW 197.66 g/mol) . It belongs to the oxetan-3-ylmethanamine class, which has gained prominence in medicinal chemistry for its ability to modulate key physicochemical properties such as lipophilicity, aqueous solubility, metabolic stability, and conformational preference when incorporated into lead compounds [1]. The 4-chlorophenyl-oxetane motif has been validated in drug discovery campaigns, most notably in the development of first-in-class small-molecule ligands targeting the WDR91 protein, where the 4-chlorophenyl substitution proved critical for binding affinity and halogen-bonding interactions [2].

Why Simple Oxetane Analogs Cannot Replace [3-(4-Chlorophenyl)oxetan-3-YL]methanamine in WDR91-Targeted Discovery Programs


The 4-chlorophenyl-oxetane motif is not interchangeable with other halogen-substituted or unsubstituted oxetane building blocks. In the WDR91 ligand discovery campaign, the 4-chlorophenyl group was essential for high-affinity binding (KD = 6 ± 2 μM), while analogues with chlorine in the ortho or meta positions, or other halogens in the para position, were not commercially available at the time of screening, and the closest dichloro analogues (31 and 32) showed that a single chlorine at the para position is favored [1]. Furthermore, the 4-chlorophenyl moiety forms a specific halogen bond with the thiol group of C503 in the WDR91 binding pocket—an interaction that cannot be replicated by 4-fluorophenyl, 3-chlorophenyl, or unsubstituted phenyl analogs [2]. Simply substituting an unsubstituted oxetan-3-ylmethanamine (LogP = -0.79) would also dramatically alter lipophilicity (target compound LogP = 2.267), potentially compromising membrane permeability and target engagement .

Quantitative Differentiation of [3-(4-Chlorophenyl)oxetan-3-YL]methanamine vs. Closest Analogs – Evidence for Scientific Procurement Decisions


WDR91 Binding Affinity: 4-Chlorophenyl-Oxetane Motif Delivers KD = 6 ± 2 μM, with Single Para-Chlorine Favored Over Dichloro and Other Halogen Analogs

In the WDR91 ligand discovery campaign, compound 1—derived directly from [3-(4-Chlorophenyl)oxetan-3-YL]methanamine via amide coupling—exhibited a binding affinity of KD = 6 ± 2 μM by surface plasmon resonance (SPR), making it the first-in-class WDR91 ligand [1]. SAR analysis revealed that most active analogues featured the 4-chlorophenyl-oxetane motif on the left-hand side of the central amide (Table 1A, [1]). When the closest dichloro analogues (compounds 31 and 32 in Table S1) were evaluated, a single para-chlorine was favored for binding [1]. Replacement of the 4-chlorophenyl group with a 4-fluorophenyl group (compound 20) or an unsubstituted phenyl group (compound 17) resulted in distinct binding modes and a shift toward covalent engagement, with KD values of 47 ± 8 μM and 43 ± 7 μM, respectively—representing a ~7–8 fold loss in affinity compared to the 4-chlorophenyl parent (Figure 4D–F, [1]).

WDR91 SPR KD Halogen bonding DNA-encoded library

Halogen Bonding with C503: Structural Basis for 4-Chlorophenyl Specificity Over Other Halogen Substituents

The co-crystal structure of WDR91 in complex with compound 1 (PDB ID: 8SHJ, resolution 2.21 Å) revealed that the 4-chlorophenyl moiety binds deep inside the WDR91 side pocket, where the chlorine atom forms a specific halogen bond with the thiol group of cysteine 503 (C503) [1]. This chlorine-sulfur interaction (Cl···S–C503) is geometrically constrained and energetically favorable only for the para-chlorine substitution pattern; fluorine (as in the 4-fluorophenyl analog, compound 20) is a poor halogen-bond donor and cannot engage this interaction, while meta- or ortho-chlorine substitutions orient the halogen away from C503, abrogating the interaction entirely [1]. The oxetane oxygen participates in a hydrogen bond with R462, and the combined halogen-bond/hydrogen-bond network anchors the ligand in a conformation that the 4-chlorophenyl-oxetane motif uniquely satisfies [1].

Halogen bond C503 X-ray crystallography PDB 8SHJ Structure-based design

LogP Differentiation: [3-(4-Chlorophenyl)oxetan-3-YL]methanamine (LogP = 2.27) vs. Unsubstituted Oxetan-3-ylmethanamine (LogP = -0.79) – A 3.06 Log Unit Shift in Lipophilicity

The calculated octanol-water partition coefficient (LogP) for [3-(4-Chlorophenyl)oxetan-3-YL]methanamine is 2.267 , whereas the unsubstituted oxetan-3-ylmethanamine has a LogP of -0.79 . This represents a difference of approximately 3.06 log units, corresponding to a ~1,150-fold difference in lipophilicity. For context, the 3-(3-chlorophenyl) isomer (CAS 1393583-47-5) shares the same molecular formula but the meta-chlorine orientation alters electronic distribution, resulting in a distinct LogP value relative to the para-substituted target compound, and critically, the meta-chlorine cannot engage the C503 halogen bond in WDR91 [1]. The 4-fluorophenyl analog (CAS 1260664-08-1) has a lower molecular weight (181.21 vs. 197.66 g/mol) and reduced halogen-bonding capacity [1]. Within the oxetane building block class, appending an aryl substituent typically increases LogD by 0.3–1.9 units relative to the unsubstituted scaffold, making the 4-chlorophenyl variant particularly suited for CNS and intracellular target programs that demand LogD in the 1–3 range [2].

Lipophilicity LogP Drug-likeness Permeability Physicochemical profiling

Commercial Availability and Purity: ≥95–98% Purity Across Multiple ISO-Certified Suppliers, Enabling Reproducible SAR Campaigns

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine (CAS 1260672-85-2) is stocked by multiple reputable suppliers with batch purity specifications ranging from 95% (CheMenu, AKSci, SpiroChem) to 98% (Leyan, MolCore) . This contrasts with several key comparator building blocks: direct analogues with chlorine in the ortho or meta positions, or other halogens in the para position, were explicitly noted as not commercially available during the WDR91 screening campaign [1]. The 4-fluorophenyl analog (CAS 1260664-08-1) is available but lacks the halogen-bonding capacity of the 4-Cl variant [1]. The unsubstituted oxetan-3-ylmethanamine (CAS 6246-05-5) is widely available but requires significant additional synthetic steps to install the 4-chlorophenyl group—adding 2–4 synthetic steps and reducing overall yield [2]. The target compound is supplied with full Certificate of Analysis (COA) documentation, MDL number MFCD18251063, and is stored at room temperature, simplifying inventory management for discovery chemistry labs .

Commercial availability Purity Procurement ISO certification Supply chain

Oxetane Bioisostere Advantage: Aqueous Solubility Enhancement of 4- to >4,000-Fold vs. gem-Dimethyl Isosteres

The oxetane ring in [3-(4-Chlorophenyl)oxetan-3-YL]methanamine functions as a non-classical bioisostere of the carbonyl and gem-dimethyl groups. In systematic matched-pair analyses, replacement of a gem-dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4,000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. These profound solubility improvements are attributed to the oxetane's high polarity (TPSA contribution of 35.25 Ų for both the target compound and the unsubstituted analog) combined with its capacity as a hydrogen-bond acceptor [1]. The 4-chlorophenyl substituent further enhances lipophilicity (LogP = 2.267) to achieve a balanced drug-likeness profile that the unsubstituted oxetane (LogP = -0.79) cannot provide, while the oxetane core simultaneously mitigates the excessive hydrophobicity that a gem-dimethyl analog of comparable MW would introduce [2].

Bioisostere Aqueous solubility Metabolic stability Physicochemical optimization Oxetane effect

Procurement-Relevant Application Scenarios for [3-(4-Chlorophenyl)oxetan-3-YL]methanamine in Drug Discovery and Chemical Biology


WDR91-Targeted Hit-to-Lead Optimization: The Only Validated Building Block for Achieving Low-Micromolar Affinity via Halogen Bonding with C503

For medicinal chemistry teams pursuing WDR91 as a target for viral infection or endosomal trafficking disorders, [3-(4-Chlorophenyl)oxetan-3-YL]methanamine is the only commercially available building block that delivers the 4-chlorophenyl-oxetane motif essential for the halogen bond with C503. The SPR-validated KD of 6 ± 2 μM (compound 1) establishes a clear affinity benchmark that cannot be matched by the 4-fluorophenyl (KD = 47 ± 8 μM) or unsubstituted phenyl (KD = 43 ± 7 μM) analogs [1]. The co-crystal structure (PDB 8SHJ, 2.21 Å) provides a direct structural template for structure-based design, enabling rational elaboration of the methanamine handle via amide coupling to explore right-hand side SAR (Table 1 in [1]). Procurement of this building block is further justified by its multi-supplier availability at ≥95% purity, ensuring uninterrupted SAR expansion campaigns .

Physicochemical Property Optimization: Achieving Balanced Lipophilicity (LogP ~2.3) Without Sacrificing Oxetane-Derived Solubility and Metabolic Stability Benefits

In lead optimization programs where the target product profile demands LogD in the 1–3 range for CNS penetration or intracellular target engagement, the unsubstituted oxetan-3-ylmethanamine (LogP = -0.79) is too polar, while fully aromatic benzylamine analogs are excessively lipophilic . [3-(4-Chlorophenyl)oxetan-3-YL]methanamine (LogP = 2.267) occupies this critical intermediate lipophilicity window while retaining the oxetane core's capacity to enhance aqueous solubility (4× to >4,000× vs. gem-dimethyl isosteres) and reduce metabolic clearance [2]. The primary amine handle enables straightforward incorporation into diverse chemotypes via amide bond formation, reductive amination, or sulfonamide synthesis, making this building block a versatile entry point for property-driven molecular design [3].

Halogen-Bond-Driven Fragment Elaboration: Exploiting the Chlorine-Sulfur Interaction for Selective Target Engagement

The 4-chlorophenyl group's halogen bond with cysteine thiol groups (as demonstrated with C503 in WDR91) represents a design principle that can be exploited across other targets possessing accessible cysteine residues in hydrophobic pockets. Fragment-based drug discovery programs seeking to introduce a halogen-bond donor at the para position of a phenyl ring can use [3-(4-Chlorophenyl)oxetan-3-YL]methanamine as a privileged fragment for library synthesis, where the oxetane ring simultaneously provides three-dimensionality, polarity, and metabolic stability—attributes absent from simple 4-chlorobenzylamine or 4-chloroaniline building blocks [1][2]. The room-temperature storage stability and ≥95% purity from multiple suppliers facilitate high-throughput parallel synthesis workflows.

Kinase Inhibitor and Targeted Protein Degradation (PROTAC) Scaffold Design: Oxetane as a Metabolic Soft Spot Mitigator

In kinase inhibitor and PROTAC development, metabolic stability is a critical optimization parameter. The oxetane ring serves as a metabolically stable replacement for carbonyl and gem-dimethyl groups that are common metabolic soft spots [2]. [3-(4-Chlorophenyl)oxetan-3-YL]methanamine provides a direct route to incorporating this stability-enhancing motif into kinase hinge-binders or PROTAC linkers, where the 4-chlorophenyl group adds hydrophobic contacts in the kinase back pocket while the oxetane maintains sufficient polarity to avoid precipitation or nonspecific binding [2]. The building block's MDL registration (MFCD18251063) and ISO-certified supplier network ensure that gram-to-kilogram scale-up is feasible for programs advancing from hit identification to preclinical development .

Quote Request

Request a Quote for [3-(4-Chlorophenyl)oxetan-3-YL]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.